molecular formula C12H9NO2S B041394 4-Nitrophenyl phenyl sulfide CAS No. 952-97-6

4-Nitrophenyl phenyl sulfide

Cat. No. B041394
CAS RN: 952-97-6
M. Wt: 231.27 g/mol
InChI Key: RJCBYBQJVXVVKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Nitrophenyl phenyl sulfide and its derivatives can be synthesized through reactions involving elemental sulfur in liquid ammonia, leading to the formation of both symmetrical and unsymmetrical disulfides. The process involves the use of 4-nitrophenyl-substituted phenyl sulfides and related compounds reacting with elemental sulfur under specific conditions (R. Sato et al., 1984).

Molecular Structure Analysis

The molecular structure and properties of 4-nitrophenyl phenyl sulfide derivatives have been studied through various spectroscopic and analytical methods. For instance, the compound 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was synthesized and characterized to understand its structural and electronic properties, revealing insights into its vibrational frequencies, UV-Vis spectrum, and thermal stability (K. Sarojini et al., 2013).

Chemical Reactions and Properties

4-Nitrophenyl phenyl sulfide undergoes various chemical reactions, including oxidation and photochemical rearrangements. These reactions can lead to the formation of different products depending on the conditions, such as the presence of elemental sulfur, liquid ammonia, or specific solvents. The compound's reactivity and the mechanism of these reactions have been explored to understand the role of 4-nitrophenyl phenyl sulfide in synthetic chemistry (R. Sato et al., 1984).

Physical Properties Analysis

The physical properties of 4-nitrophenyl phenyl sulfide, including its crystal structure and solubility, have been investigated to facilitate its use in various chemical applications. For example, the crystal and solution structure of 2,4-dinitrophenyl phenylsulfide was determined by X-ray crystallography and 13C-NMR spin-lattice relaxation measurements, providing detailed information on its geometric and electronic structure (J. Korp et al., 1981).

Chemical Properties Analysis

The chemical properties of 4-nitrophenyl phenyl sulfide, including its reactivity towards various nucleophiles and its role in catalytic processes, have been extensively studied. For instance, the compound's ability to undergo oxidation and participate in photocatalytic reactions highlights its potential in synthetic organic chemistry and materials science (Mu-han Hsieh et al., 2023).

Scientific Research Applications

  • Studying Structures of Nitration Products : It's used for studying the structures of nitration products of 1,3- and 1,5-diphenylpyrazoles (Lynch & Hung, 1964).

  • Synthesis of New Compounds : The compound is utilized in the synthesis of new compounds like Z-2,4-bis(4-nitrophenyl)pentenedinitrile (BPD) (Roose, Anteunis, & Tavernier, 2010).

  • Reaction Study of Carbon Radicals on Selenium : It's applied in research to study the reaction of carbon radicals on selenium atoms, comparing it to other selenium compounds (Yoshida, Cho, & Kobayashi, 1984).

  • Formation of Aromatic Disulfides : The compound is involved in obtaining various unsymmetrical aromatic disulfides and related compounds in liquid ammonia (Sato et al., 1984).

  • Photocatalytic Applications : 4-Nitrophenyl phenyl sulfide-modified Cu2O crystals can photocatalyze aryl sulfide oxidation, generating aryl sulfoxides with high product yields and excellent product selectivity over sulfones (Hsieh et al., 2023).

  • Medicinal Model Substrate : 4-Nitrophenyl phenyl sulfamate is important as a model substrate for medicinally important sulfamate esters (Spillane, O'Byrne, & McCaw, 2008).

  • Antimicrobial Activity : Derivatives of 4-Nitrophenyl phenyl sulfide showed antimicrobial activity against various microbial strains (Hatano et al., 2011).

  • Electrochemical Applications : 4-Nitrophenyl modified glassy carbon electrodes are used in electrochemical applications like electrochemical oxidation of metals and redox reactions (Ortiz et al., 1998).

Safety And Hazards

4-Nitrophenyl phenyl sulfide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using personal protective equipment .

properties

IUPAC Name

1-nitro-4-phenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCBYBQJVXVVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241784
Record name 4-Nitrodiphenyl thioether
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Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Nitrophenyl phenyl sulfide

CAS RN

952-97-6
Record name 4-Nitrophenyl phenyl sulfide
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Record name 4-Nitrophenyl phenyl sulfide
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Record name 4-nitrophenyl phenyl sulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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